Caulophyllogenin

Descripción general

Descripción

Caulophyllogenin is a triterpenoid saponin extracted from the plant species Caulophyllum robustum and Kalopanax pictus . It is known for its biological activities, including partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ) with an effective concentration (EC50) of 12.6 micromolar . This compound has been studied for its potential therapeutic applications in treating type-2 diabetes, obesity, metabolic syndrome, and inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Caulophyllogenin is typically extracted from natural sources rather than synthesized chemically. The extraction process involves isolating the compound from the stem bark of Kalopanax pictus or the roots of Caulophyllum robustum . The extraction process generally includes steps such as drying, grinding, and solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes:

Harvesting: Collecting the plant material at the appropriate growth stage.

Drying and Grinding: Drying the plant material to reduce moisture content and grinding it into a fine powder.

Solvent Extraction: Using solvents to extract this compound from the plant material.

Purification: Purifying the extract using techniques such as chromatography to isolate this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Caulophyllogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Solvents: Solvents such as methanol, ethanol, and acetone are frequently used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Caulophyllogenin exhibits significant anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as IL-12 p40, IL-6, and TNF-α. Studies have shown that this compound has IC50 values ranging from 3.3 to 20.0 μM for these cytokines . The compound acts as a partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating inflammation and metabolism . The structural analysis of this compound's interaction with PPARγ has been elucidated through X-ray crystallography, marking it as the first sapogenin to be characterized in this manner .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, contributing to its potential in treating oxidative stress-related conditions. It can neutralize free radicals, thereby protecting cells from oxidative damage .

Anticancer Potential

In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including HL60 (human leukemia), A549 (lung cancer), and DU145 (prostate cancer) cells. The IC50 values for these cell lines range from approximately 7.59 to 15.62 μM . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

-

Inflammatory Diseases

A study involving the administration of this compound in models of inflammatory diseases showed promising results in reducing markers of inflammation and improving overall health outcomes. This supports its traditional use in herbal medicine for treating conditions like arthritis and other inflammatory disorders . -

Metabolic Syndrome

As a PPARγ partial agonist, this compound has been investigated for its role in managing metabolic syndrome. Its ability to modulate glucose metabolism and lipid profiles positions it as a candidate for further research in diabetes management . -

Wound Healing

The application of this compound in wound healing has been explored, where it demonstrated significant enhancement in wound closure rates in animal models. This suggests its potential use in topical formulations for skin repair .

Comparative Data Table

Mecanismo De Acción

Caulophyllogenin exerts its effects primarily through partial agonism of PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism . By activating PPARγ, this compound can modulate the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and reduced inflammation . Additionally, this compound inhibits the secretion of pro-inflammatory cytokines such as interleukin-12 p40, interleukin-6, and tumor necrosis factor-alpha .

Comparación Con Compuestos Similares

Caulophyllogenin is structurally similar to other triterpenoid saponins, such as:

Quillaic acid: Another triterpenoid saponin with similar biological activities.

Oleanolic acid: Known for its anti-inflammatory and antioxidant properties.

Ursolic acid: Exhibits anti-inflammatory, antioxidant, and anticancer activities.

Uniqueness

This compound’s partial agonism of PPARγ and its specific inhibitory effects on pro-inflammatory cytokine secretion distinguish it from other similar compounds . This unique combination of activities makes this compound a promising candidate for therapeutic applications targeting metabolic and inflammatory disorders .

Actividad Biológica

Caulophyllogenin, a triterpene saponin derived from the roots of the Caulophyllum species, particularly Caulophyllum robustum, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

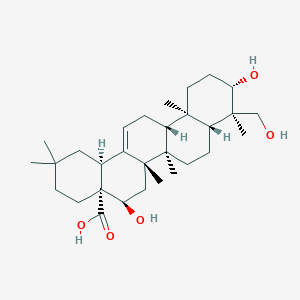

Chemical Structure and Properties

This compound is characterized by its complex triterpenoid structure, which is pivotal to its biological activity. Its chemical formula is C30H48O5, and it exhibits partial agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ) with an effective concentration (EC50) of 12.6 μM .

1. Anti-inflammatory Effects

Research indicates that this compound significantly inhibits pro-inflammatory cytokine secretion. This property positions it as a potential candidate for the prevention and treatment of inflammatory diseases. In vitro studies have demonstrated that it reduces levels of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Table 1: Summary of Anti-inflammatory Effects

| Study | Method | Findings |

|---|---|---|

| Zhang et al., 2020 | In vitro | Reduced TNF-α and IL-6 secretion in LPS-stimulated macrophages |

| Li et al., 2021 | Animal model | Decreased paw edema in carrageenan-induced inflammation |

2. Anticancer Properties

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have reported its cytotoxic effects on breast cancer (MCF-7) and liver cancer (HepG2) cells through apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity in MCF-7 Cells

- Objective: To evaluate the cytotoxic effects of this compound.

- Method: MTT assay was used to assess cell viability.

- Results: A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at concentrations above 20 μM .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| HepG2 | 25 | Cell cycle arrest |

3. Metabolic Regulation

This compound's role as a PPARγ partial agonist suggests its potential in metabolic regulation, particularly in glucose metabolism and insulin sensitivity. This activity is crucial for developing treatments for type 2 diabetes.

Research Findings: PPARγ Activation

- Study: Evaluated the effects of this compound on glucose uptake in adipocytes.

- Results: Enhanced glucose uptake was noted, indicating its potential utility in managing insulin resistance .

The biological activities of this compound are mediated through several mechanisms:

- Cytokine Modulation: Inhibition of NF-kB signaling pathways leads to reduced inflammation.

- Cell Cycle Regulation: Induction of cyclin-dependent kinase inhibitors promotes cell cycle arrest in cancer cells.

- PPARγ Activation: Modulates gene expression related to glucose and lipid metabolism.

Propiedades

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABOBEOYNMHSHB-UAWZMHPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967406 | |

| Record name | Caulophyllogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52936-64-8 | |

| Record name | Caulophyllogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52936-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,4alpha,16alpha)-3,16,23-Trihydroxyolean-12-en-28-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052936648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caulophyllogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α,16α)-3,16,23-trihydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.